2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1206992-06-4
VCID: VC7237758
InChI: InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
SMILES: C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Molecular Formula: C19H16N4O
Molecular Weight: 316.364

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

CAS No.: 1206992-06-4

Cat. No.: VC7237758

Molecular Formula: C19H16N4O

Molecular Weight: 316.364

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide - 1206992-06-4

Specification

CAS No. 1206992-06-4
Molecular Formula C19H16N4O
Molecular Weight 316.364
IUPAC Name 2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Standard InChI Key KHVBWPRJORHCJL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4

Introduction

Structural Overview

The compound 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has the following structural features:

  • Indole group: A bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Pyrazole group: A five-membered heterocyclic ring with two adjacent nitrogen atoms.

  • Acetamide linkage: The indole and pyrazole groups are connected via an acetamide functional group, which provides structural rigidity and polarity.

This combination of functional groups suggests potential bioactivity due to the pharmacophoric nature of indole and pyrazole moieties, which are common in drug design.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Preparation of indole-based intermediates: Indoles are typically synthesized via Fischer indole synthesis or other condensation methods.

  • Formation of the pyrazole derivative: Pyrazoles can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

  • Coupling reaction: The final step involves coupling the indole and pyrazole groups through an acetamide linkage using reagents like acetic anhydride or carbodiimides.

These steps require precise control of reaction conditions to ensure the selective formation of the desired product.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical environment of hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and aromatic rings.

  • Elemental Analysis: To verify the molecular formula by analyzing carbon, hydrogen, and nitrogen content.

Potential Applications

Compounds with indole and pyrazole scaffolds are widely studied for their biological activities. Possible applications include:

  • Pharmaceuticals:

    • Anticancer agents: Indoles are known for their cytotoxic properties, while pyrazoles exhibit kinase inhibition activity.

    • Anti-inflammatory drugs: Both moieties have been associated with COX inhibition.

    • Antimicrobial agents: Effective against bacterial or fungal pathogens.

  • Chemical Biology Tools:

    • Used as probes to study biological pathways involving enzymes or receptors.

  • Material Science:

    • Potential application in organic electronics due to aromaticity and conjugation.

Biological Activity

While specific studies on this compound are not readily available, its structure suggests it may exhibit:

  • Enzyme inhibition: Targeting kinases or other enzymes due to its heterocyclic framework.

  • Receptor binding: Interaction with G-protein coupled receptors (GPCRs) or nuclear receptors due to its planar aromatic structure.

Data Table

PropertyValue/Description
Molecular FormulaC19H16N4O
Molecular Weight~316.36 g/mol
Functional GroupsIndole, Pyrazole, Acetamide
SolubilityLikely soluble in polar organic solvents
Analytical TechniquesNMR, MS, IR, Elemental Analysis
Potential ApplicationsPharmaceuticals, Chemical Biology, Material Science

Research Outlook

Further studies are needed to explore:

  • Biological Evaluation: Screening for anticancer, anti-inflammatory, or antimicrobial activity using in vitro and in vivo models.

  • Toxicology Studies: Assessing safety profiles for pharmaceutical development.

  • Synthetic Optimization: Developing cost-effective and environmentally friendly synthesis routes.

This compound represents a promising candidate for drug discovery due to its unique structural features combining two bioactive heterocycles.

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